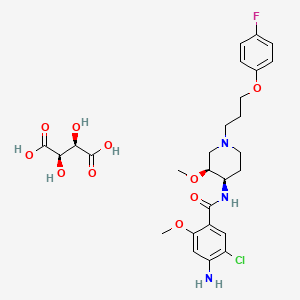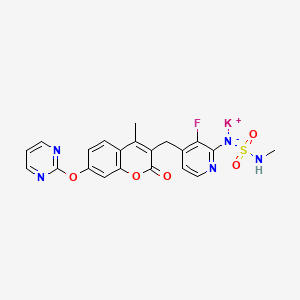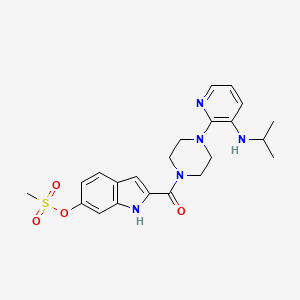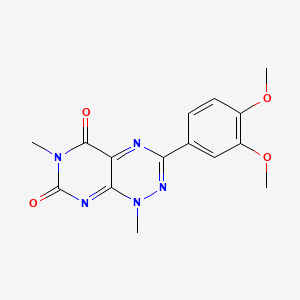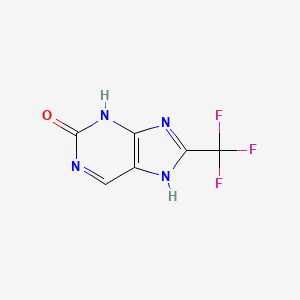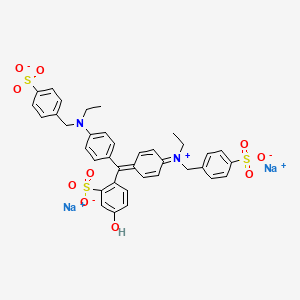
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide is a synthetic compound primarily used as a food colorant. It is known for its vibrant blue color and is commonly referred to as a synthetic dye in the food industry .
Preparation Methods
The synthesis of Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide involves several stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of leuco bases, which are colorless forms of the dye.
Scientific Research Applications
Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide has several applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components.
Industry: Widely used as a colorant in food, cosmetics, and textiles.
Mechanism of Action
The compound exerts its effects through its ability to interact with biological molecules. It binds to proteins and nucleic acids, altering their structure and function. The molecular targets include enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Compared to other synthetic dyes, Disodium N-ethyl-N-(4-((4-(ethyl((4-sulfophenyl)methyl)amino)phenyl)(4-hydroxy-2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-4-sulfobenzenemethanaminium hydroxide is unique due to its specific structural features and vibrant color. Similar compounds include:
Sunset Yellow FCF: Another synthetic dye with a yellow color.
Brilliant Blue FCF: A blue dye with a different structural formula but similar applications.
Properties
CAS No. |
28120-24-3 |
|---|---|
Molecular Formula |
C37H34N2Na2O10S3 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
disodium;2-[[4-[ethyl-[(4-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(4-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.2Na/c1-3-38(24-26-5-18-33(19-6-26)50(41,42)43)30-13-9-28(10-14-30)37(35-22-17-32(40)23-36(35)52(47,48)49)29-11-15-31(16-12-29)39(4-2)25-27-7-20-34(21-8-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
InChI Key |
KVIINSMCFQJGTP-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=C(C=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


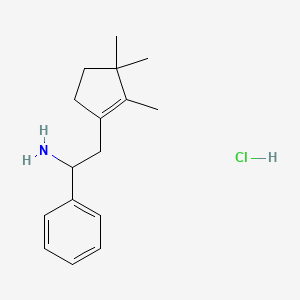

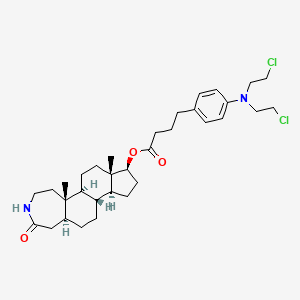
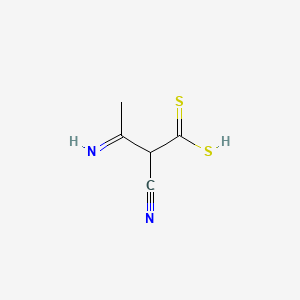
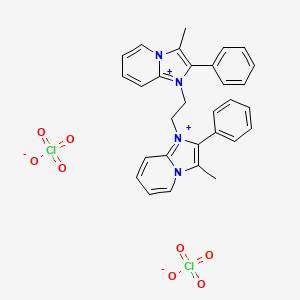
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)

